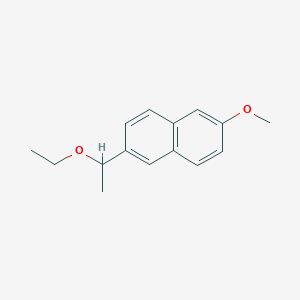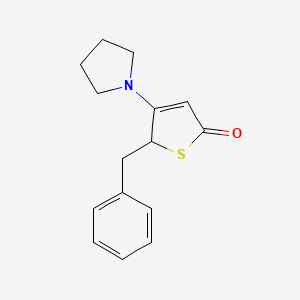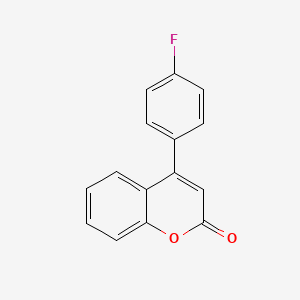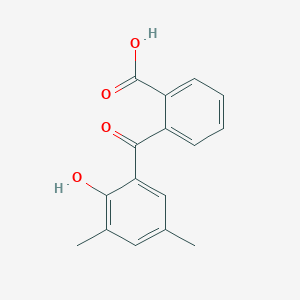![molecular formula C8H17O3PS B14301973 Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate CAS No. 114027-00-8](/img/no-structure.png)
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which also contains a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene in the presence of a catalyst. For example, the reaction of diethyl phosphite with 1-(methylsulfanyl)prop-1-ene under basic conditions can yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The alkene moiety can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the alkene group.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines
Substitution: Substituted phosphonates
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the methylsulfanyl group can interact with thiol-containing proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl allylphosphonate
- Diethyl [(1Z)-3-chloro-2-(methylsulfanyl)but-1-en-1-yl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate is unique due to the presence of both a phosphonate and a methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. The methylsulfanyl group can undergo specific oxidation and substitution reactions, while the phosphonate group provides stability and the ability to form strong bonds with metals and enzymes.
Eigenschaften
| 114027-00-8 | |
Molekularformel |
C8H17O3PS |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylsulfanylprop-1-ene |
InChI |
InChI=1S/C8H17O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h5H,6-7H2,1-4H3 |
InChI-Schlüssel |
QIINMGGPRDQABV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=CC)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)








